molecular formula C22H32O8 B12790938 Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- CAS No. 98813-17-3

Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-

Cat. No.: B12790938
CAS No.: 98813-17-3
M. Wt: 424.5 g/mol
InChI Key: NUZCGRJXRNRXPV-KOOSMNDCSA-N
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Chemical Reactions Analysis

Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- undergoes various chemical reactions, including:

Scientific Research Applications

Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of trichothecenes.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biological tool.

    Medicine: Research is conducted to understand its toxicological effects and potential therapeutic applications.

    Industry: It is used in the development of antifungal agents and other industrial applications.

Comparison with Similar Compounds

Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)- is unique among trichothecenes due to its specific functional groups and molecular structure. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and functional groups, which can influence their reactivity and biological effects.

Properties

CAS No.

98813-17-3

Molecular Formula

C22H32O8

Molecular Weight

424.5 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(25)29-14-8-21(9-23)15(7-12(14)3)30-19-17(26)18(28-13(4)24)20(21,5)22(19)10-27-22/h7,11,14-15,17-19,23,26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22?/m0/s1

InChI Key

NUZCGRJXRNRXPV-KOOSMNDCSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)CO

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO

Origin of Product

United States

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